7H-Benzo(e)pyrido(3,4-b)indole
Description
Significance of the Indole (B1671886) Nucleus in Chemical Biology and Medicinal Chemistry
The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in the world of bioactive compounds. mdpi.comjchr.org This fundamental heterocyclic system is a key component in a multitude of natural products and synthetic molecules, demonstrating a wide array of pharmacological activities. mdpi.comnih.govbohrium.com Its importance is underscored by its presence in essential biomolecules like the amino acid tryptophan, which serves as a precursor to various biologically important compounds. bohrium.comsamipubco.com
The versatility of the indole nucleus allows it to interact with a diverse range of biological targets, making it a focal point in drug discovery and development. nih.govaip.org Researchers have successfully developed indole-containing drugs for treating a variety of conditions, including cancer, microbial infections, inflammation, and neurodegenerative diseases. nih.govresearchgate.netajchem-b.com The ability of the indole ring to be readily functionalized provides a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates, leading to the discovery of new therapeutic agents. ijpsr.com The ongoing exploration of indole chemistry continues to yield novel compounds with significant potential to address unmet medical needs. ijpsr.com
Overview of Pyridoindole (β-Carboline) Scaffolds and their Research Relevance
Pyridoindoles, particularly the β-carboline isomers (pyrido[3,4-b]indoles), represent a significant class of indole alkaloids. rsc.org These tricyclic structures are found in numerous natural products and have been the subject of extensive research due to their broad spectrum of biological activities. ljmu.ac.ukbeilstein-journals.org The β-carboline framework is associated with a range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. ljmu.ac.uknih.govresearchgate.net
The research relevance of β-carbolines stems from their ability to interact with various biological targets, such as enzymes and receptors in the central nervous system. ljmu.ac.uknih.gov This has led to the development of β-carboline-based compounds as potential therapeutic agents for a variety of diseases. researchgate.netnih.gov The synthesis of novel β-carboline derivatives remains an active area of investigation, with the goal of discovering new compounds with enhanced potency and selectivity. ljmu.ac.ukroutledge.com
Structural Characterization and Nomenclature of 7H-Benzo(e)pyrido(3,4-b)indole
This compound is a polycyclic aromatic hydrocarbon with a distinct tetracyclic framework. This structure consists of an indole nucleus fused with a pyridine (B92270) ring, which is further fused to a benzene ring. The "7H" designation in its name indicates the position of the saturated atom in the pyridoindole ring system.
The systematic IUPAC name for this compound can be complex due to the fused ring system. For instance, a related structure, 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione, illustrates the detailed nomenclature required for such polycyclic systems, specifying the fusion points and substituents. The core of this compound is a benzo[e]pyridoindole system, which dictates the fundamental properties of the molecule.
| Property | Value |
| Molecular Formula | C15H10N2 |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 35621-29-5 |
Historical Context of Research on Related Polycyclic Indole Systems
The study of indole chemistry dates back to the 19th century with the investigation of the natural dye indigo. jchr.orgsamipubco.com The synthesis of indole itself was first achieved in 1866. jchr.org Since then, research into indole and its derivatives has expanded exponentially, driven by the discovery of their diverse biological activities. rsc.org
The exploration of polycyclic indole alkaloids, complex molecules often found in plants, has been a significant area of research. oup.comnih.gov These intricate structures have spurred the development of novel synthetic methodologies to construct their complex ring systems. oup.comresearchgate.net Early research focused on the isolation and structural elucidation of these natural products, which laid the foundation for subsequent synthetic and medicinal chemistry efforts. rsc.org Over the years, the focus has shifted towards the total synthesis of these complex molecules and the development of analogs for structure-activity relationship studies, aiming to create new therapeutic agents. digitellinc.comjst.go.jp The development of new synthetic methods, including transition-metal-catalyzed reactions, has greatly facilitated the construction of these elaborate polycyclic indole scaffolds. oup.comacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
35621-29-5 |
|---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
11,14-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13,15-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-13-15(11)12-7-8-16-9-14(12)17-13/h1-9,17H |
InChI Key |
PNFZZPIJXMDJON-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=NC=C4 |
Other CAS No. |
35621-29-5 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Benzo E Pyrido 3,4 B Indole and Its Derivatives
Conventional Synthetic Approaches
Cyclization Reactions in the Formation of the Benzo[e]pyridoindole Skeleton
The construction of the benzo[e]pyridoindole framework heavily relies on cyclization reactions. One prominent strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, the Pictet-Spengler reaction is a key method for forming the pyridoindole system. d-nb.info This reaction typically involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone. d-nb.info In the context of benzo[e]pyridoindoles, a suitably functionalized β-carboline can serve as the precursor. rsc.org
Another approach utilizes transition metal-catalyzed cyclizations. Palladium-catalyzed reactions, such as the Larock cascade carbopalladation-annulation, have been employed to construct this tetracyclic system. acs.org However, achieving regioselectivity with unsymmetrical internal alkynes can be a challenge with this method. acs.org Copper-catalyzed tandem reactions have also been developed to synthesize benzo-fused pyridoindolone derivatives in high yields under mild conditions. researchgate.net This method is notable for constructing both the indole (B1671886) and pyridone cores in a single operational sequence. researchgate.net
Furthermore, oxidative cyclization has been reported as a key step in the synthesis of partially reduced benzo[e]indene derivatives, which are structurally related to the benzo[e]pyridoindole core. rsc.org This suggests that oxidative conditions can be a powerful tool for forming the final ring of the tetracyclic system.
Application of Named Reactions in Indole and Pyridoindole Synthesis
The Fischer indole synthesis is a cornerstone in the preparation of indole-containing compounds and has been adapted for the synthesis of pyridoindoles. researchgate.netbyjus.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which can be formed from an arylhydrazine and a suitable ketone or aldehyde. byjus.com For the synthesis of the 7H-Benzo[e]pyrido[3,4-b]indole system, a naphthylhydrazine derivative would be a logical starting material to react with a functionalized piperidone or a related ketone to construct the fused ring system. The Fischer indole synthesis is versatile, though it can sometimes lead to mixtures of regioisomers when using unsymmetrical ketones. byjus.com
The synthesis of β-carbolines, which are isomeric to the benzo[e]pyrido[3,4-b]indole system (also known as pyrido[3,4-b]indoles), often employs the Bischler-Napieralski or Pictet-Spengler reactions. rsc.org These methods are fundamental in building the pyrido-indole core structure. For example, the Pictet-Spengler reaction has been utilized in the synthesis of various β-carboline alkaloids. rsc.org
Table 1: Representative Named Reactions in Pyridoindole Synthesis
| Named Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |
| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | Acid (Brønsted or Lewis), Heat | Indole/Pyridoindole | byjus.com |
| Pictet-Spengler Reaction | Tryptamine derivative, Aldehyde/Ketone | Acid | Tetrahydro-β-carboline | d-nb.info |
| Larock Annulation | Substituted Indole, Alkyne | Palladium Catalyst | Pyridoindole | acs.org |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like pyridoindoles. beilstein-journals.org These reactions combine three or more starting materials in a single step, offering high atom economy and operational simplicity. beilstein-journals.org
One example is the one-pot synthesis of styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones, which involves the reaction of α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles. rsc.org While not directly yielding the 7H-Benzo[e]pyrido[3,4-b]indole skeleton, this demonstrates the potential of MCRs to rapidly assemble complex fused systems containing a pyridine (B92270) ring fused to a larger aromatic system. rsc.org
Another relevant MCR is the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones catalyzed by molecular iodine. rsc.org This reaction brings together aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles in a domino fashion. rsc.org The use of MCRs allows for the generation of diverse libraries of compounds for biological screening. mdpi.com
Green Chemistry Methodologies for the Synthesis of 7H-Benzo[e]pyrido[3,4-b]indole Analogs
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. openmedicinalchemistryjournal.com This includes the use of alternative solvents, catalysts, and energy sources to reduce waste and improve safety.
Solvent-Free and Water-Mediated Protocols
Solvent-free and water-mediated reactions are key tenets of green chemistry. Solvent-free, or neat, reactions reduce the use of volatile organic compounds. For example, a solvent-free one-pot cyclocondensation has been used for the synthesis of novel 1H-pyrido[2,3-b]indole-3-carbonitrile derivatives. tandfonline.comtandfonline.com This reaction proceeds at elevated temperatures without the need for a solvent, simplifying workup and reducing environmental impact. tandfonline.com Similarly, liquid-assisted grinding has been employed for the multicomponent synthesis of styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones, using only a small amount of water. rsc.org
Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. The synthesis of bis(indolyl)methanes, which involves the electrophilic substitution of indoles, has been successfully carried out in water using catalysts like dodecylsulphonic acid. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This approach offers short reaction times and high yields. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Catalytic Approaches (e.g., Ionic Liquids, Nanoparticles, Solid Acid Catalysts)
The development of novel catalytic systems is crucial for advancing green synthetic methodologies.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. mdpi.com They are often recyclable and can enhance reaction rates. mdpi.com For instance, Brønsted acidic ionic liquids have been used for the synthesis of 3-substituted indoles via Michael addition. openmedicinalchemistryjournal.com The catalyst in this case could be reused multiple times without a significant loss in activity. openmedicinalchemistryjournal.com CuO nanoparticles in an ionic liquid medium have also been shown to be an efficient catalytic system for the synthesis of bis(indolyl)methanes. eco-vector.com
Nanoparticles: Nanoparticles offer high surface area-to-volume ratios, often leading to enhanced catalytic activity. Magnetic nanoparticles, in particular, are advantageous as they can be easily recovered from the reaction mixture using an external magnet. ajgreenchem.com Ionic liquids supported on magnetic nanoparticles have been used as a recyclable catalyst for the synthesis of benzimidazole (B57391) derivatives under solvent-free conditions. ajgreenchem.com
Solid Acid Catalysts: Solid acid catalysts are a heterogeneous alternative to traditional mineral acids, offering advantages such as easier separation, reduced corrosion, and reusability. openmedicinalchemistryjournal.com Cellulose sulfuric acid, a non-hygroscopic solid acid, has been used as a recyclable catalyst for the solvent-free synthesis of indole derivatives. openmedicinalchemistryjournal.com
Table 2: Green Chemistry Approaches for Pyridoindole Analog Synthesis
| Methodology | Catalyst/Medium | Key Advantages | Example Application | Reference |
| Solvent-Free Synthesis | Iron(III) triflate | Reduced solvent waste, simplified workup | Synthesis of pyrido[2,3-b]indole-3-carbonitriles | tandfonline.com |
| Water-Mediated Synthesis | Dodecylsulphonic acid | Environmentally benign solvent, high yields | Synthesis of bis(indolyl)methanes | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid | Recyclable catalyst, high activity | Synthesis of 3-substituted indoles | openmedicinalchemistryjournal.com |
| Nanoparticle Catalysis | Ionic liquid supported on magnetic nanoparticles | Easy catalyst recovery, reusability | Synthesis of benzimidazole derivatives | ajgreenchem.com |
| Solid Acid Catalysis | Cellulose Sulfuric Acid | Recyclable, non-corrosive | Solvent-free synthesis of indole derivatives | openmedicinalchemistryjournal.com |
Microwave and Photochemical Assisted Syntheses
Modern synthetic techniques like microwave irradiation and photochemical reactions offer advantages in terms of reduced reaction times, increased yields, and novel reactivity.
Microwave-assisted synthesis has become a powerful tool for the rapid and efficient construction of complex heterocyclic systems. mdpi.comnih.govtandfonline.com While extensive research has been conducted on the microwave-assisted synthesis of various indole and carboline derivatives, specific examples detailing the synthesis of the 7H-benzo[e]pyrido[3,4-b]indole framework are not prominently featured in recent literature. mdpi.comnih.gov However, methodologies applied to analogous structures, such as pyrido[2,3-b]indoles and other fused heterocycles, often utilize multi-component domino reactions under microwave irradiation to achieve high efficiency. mdpi.comnih.gov For instance, the synthesis of N-(4-methoxyphenyl)-2-methyl-benzo nih.govresearchgate.netthieno[3,2-d]pyrimidin-4-amine, a related fused system, was significantly improved by using microwave heating at 160 °C in the presence of AlCl₃, demonstrating the potential of this technology for complex cyclization reactions. nih.gov
Photochemical synthesis, which utilizes light to induce chemical reactions, offers unique pathways for forming carbon-carbon and carbon-heteroatom bonds. Photochemical cyclization is a known method for creating fused aromatic systems, such as in the synthesis of pyrido[2,1-a]isoindoles. Although this specific method has been documented for related structures, its direct application for the synthesis of 7H-Benzo[e]pyrido[3,4-b]indole is not extensively reported.
Targeted Synthesis of Functionalized 7H-Benzo[e]pyrido[3,4-b]indole Derivatives
The biological activity of the benzo[e]pyrido[3,4-b]indole scaffold is highly dependent on the nature and position of its substituents. Therefore, targeted synthesis and regioselective functionalization are of paramount importance.
Achieving regioselective functionalization on the multi-ring benzo[e]pyrido[3,4-b]indole system is a synthetic challenge. Research has shown that substitution patterns significantly influence the biological properties of these molecules.
A common strategy involves building the functionalized ring system from scratch using appropriately substituted precursors. For instance, the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives begins with 3-(2-chlorophenyl)pyridin-4-amine, which is cyclized to form the core. nih.gov This core can then be selectively brominated at the C-9 position using N-bromosuccinimide (NBS), providing a handle for further functionalization via cross-coupling reactions like the Suzuki reaction to introduce various aryl groups. nih.gov
Studies on the structure-activity relationships (SAR) of these compounds have revealed the critical role of substituent placement. For example, in the 5H-benzo[e]pyrido[4,3-b]indole series, moving a hydroxyl group from the 9-position to the 10-position results in a loss of antitumor activity. nih.gov Similarly, the introduction of a 4-ethyl group on the 9-hydroxy-5H-benzo[e]pyrido[4,3-b]indole analogue leads to an inactive compound, whereas the same substitution on the simpler 8-hydroxy-γ-carboline core retains activity. nih.gov These findings underscore the subtle electronic and steric effects that govern the molecule's biological function and guide synthetic strategies.
Amino-substituted γ-carbolines and their benzo[e] analogues are a significant class of compounds investigated for their antitumor properties. nih.govnih.gov The synthesis of these derivatives often involves multi-step sequences to introduce the desired amino functionalities.
A key structural motif is the 1-aminoalkylamino side chain. nih.gov Specifically, compounds bearing a 1-[(dimethylamino)propyl]amino group have shown potent activity. nih.gov The synthesis of these molecules is typically achieved using previously established techniques for constructing the γ-carboline framework, followed by the introduction of the amino-containing side chain. nih.gov
Further research into the SAR of these compounds has explored the impact of additional substituents on the core structure. For example, 1-amino-substituted 4,5-dimethyl-8-hydroxy-5H-pyrido[4,3-b]indoles were further modified by adding propyl or dimethyl groups at the 9- and 7,9-positions. nih.gov These syntheses required 9-10 steps and revealed that adding a 9-propyl group to the parent compound led to a more than 10-fold decrease in cytotoxicity, highlighting the sensitivity of the biological activity to structural modifications on the indole portion of the molecule. nih.gov
Table 1: Selected Aminosubstituted 5H-pyrido[4,3-b]indole and 5H-benzo[e]pyrido[4,3-b]indole Derivatives and Their Reported Activity Status nih.gov
| Compound Series | Position 1 Substituent | Other Substituents | Reported Antitumor Activity |
| γ-Carboline | 1-[(dimethylamino)propyl]amino | 4-ethyl-8-hydroxy | Active |
| γ-Carboline | 1-[(dimethylamino)propyl]amino | 4-unsubstituted-8-hydroxy | Inactive |
| Benzo[e]pyrido[4,3-b]indole | 1-[(dimethylamino)propyl]amino | 4-unsubstituted-9-hydroxy | Active |
| Benzo[e]pyrido[4,3-b]indole | 1-[(dimethylamino)propyl]amino | 4-ethyl-9-hydroxy | Inactive |
| Benzo[e]pyrido[4,3-b]indole | 1-[(dimethylamino)propyl]amino | 4-unsubstituted-10-hydroxy | Inactive |
For effective biological evaluation, especially in aqueous physiological environments, compounds must possess adequate water solubility. The introduction of polar or ionizable groups is a common strategy to achieve this. The synthesis of amino- and hydroxyl-substituted derivatives, as discussed previously, inherently increases the polarity and potential for salt formation, thereby enhancing aqueous solubility. nih.govnih.gov The 1-[(dimethylamino)propyl]amino side chain, for instance, contains a basic tertiary amine that can be protonated to form a more soluble salt. nih.gov The synthesis of various hydroxylated analogues also serves this purpose. nih.gov While not always explicitly termed "hydrosolubilizing," the introduction of these functional groups is a prerequisite for the biological testing that these compounds undergo. nih.govnih.govtandfonline.com
Synthesis of Aminosubstituted 7H-Benzo(e)pyrido(3,4-b)indoles and Related Compounds
Advanced Synthetic Strategies
The development of novel and efficient synthetic pathways is crucial for accessing structurally diverse libraries of benzo[e]pyrido[3,4-b]indoles for chemical and biological screening.
Deformylative intramolecular hydroarylation is a sophisticated reaction pathway that has been explored for the synthesis of fused indolizine (B1195054) skeletons. acs.orgnih.gov This reaction has been specifically reported for the synthesis of benzo[e]pyrido[1,2-a]indoles, an isomeric system to the 7H-benzo[e]pyrido[3,4-b]indole core. acs.orgnih.gov
In this process, the attempted acid-catalyzed intramolecular alkyne-carbonyl metathesis of an indolizine bearing both a formyl group and an alkyne-linked aryl group leads unexpectedly to a different product. nih.gov Instead of the expected acyl-substituted product, the major product is formed through an intramolecular hydroarylation with simultaneous loss of the formyl group. acs.orgnih.gov This reaction provides benzo[e]pyrido[1,2-a]indoles with an aryl or alkyl substituent at the C6 position. acs.org It was observed that the presence of the formyl group on the indolizine starting material appeared to facilitate the intramolecular hydroarylation, even though it is ultimately extruded from the final product. acs.org While this specific pathway has been detailed for the benzo[e]pyrido[1,2-a]indole isomer, the principles of transition-metal-catalyzed or acid-mediated intramolecular cyclizations represent a powerful strategy that could potentially be adapted for the construction of the 7H-benzo[e]pyrido[3,4-b]indole scaffold.
Table 2: Catalyst/Reagent Effects in Deformylative Hydroarylation of an Indolizine Precursor acs.org
| Entry | Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (solvent) | rt | 0.3 | 56 |
| 2 | In(OTf)₃ (0.05) | 40 | 24 | 42 |
| 3 | Bi(OTf)₃ (0.05) | 40 | 24 | 36 |
| 4 | AgOTf (0.2) | rt | 0.5 | 64 |
| 5 | TfOH (0.3) | rt | 24 | Incomplete Conversion |
Compound List
Palladium-Catalyzed Cyclization and Annulation Protocols
Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including heteroannellated indoles and carbazoles. These methods facilitate the formation of key carbon-carbon and carbon-nitrogen bonds required to construct the 7H-Benzo(e)pyrido(3,4-b)indole skeleton.
One prominent strategy involves the intramolecular cyclization of suitably functionalized precursors. For instance, new ortho-bromodiarylamines can be prepared via palladium-catalyzed amination, which are then subjected to a second palladium-catalyzed cyclization to yield various fused indole systems. This convergent approach allows for the construction of the tetracyclic core from two separate fragments.
Annulation protocols, particularly those involving cascade reactions, provide an efficient route to the target scaffold. A notable example is the Larock cascade carbopalladation–annulation protocol, which has been employed to access this tetracyclic core structure. acs.org Another advanced method is the palladium-catalyzed oxidative annulation, which can involve the reaction of internal alkynes with functionalized indoles through C-H and C-N bond activation in a one-pot tandem process. acs.org While a specific example led to benzo[e]pyrido[1,2-a]indoles, the underlying principle of palladium-catalyzed C-H activation and annulation is a key strategy in this field. acs.org This approach is valued for its ability to regioselectively introduce substituents onto the polycyclic structure. acs.org
Further illustrating the versatility of palladium, intramolecular nucleophilic additions of aryl iodides to ketone groups can be catalyzed by palladium complexes. beilstein-journals.org This type of Barbier-type reaction proceeds via the insertion of an aryl palladium species into a carbonyl group, leading to cyclized tertiary alcohols and forming fused ring systems with high stereoselectivity. beilstein-journals.org
| Precursor | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| ortho-bromodiarylamine 7c | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | xylene, reflux | 6H-Indolo[3,2-b]benzo[b]thiophene (8c) | Quantitative | |
| 2-(2-haloaryl)indolizine-3-carbaldehyde | (Ph₃P)₂PdCl₂, CuI, Et₃N | CH₃CN, 100 °C | C5-acyl benzo[e]pyrido[1,2-a]indoles | Good | acs.org |
Transformation of Heterocycles and Indolines into Indoles
The synthesis of this compound can also be achieved by chemically modifying existing heterocyclic frameworks or by aromatizing partially saturated precursors like indolines. rsc.orgmdpi.comorganic-chemistry.org These transformations are crucial for accessing the final aromatic indole core from more readily available starting materials.
One approach involves the transformation of complex heterocyclic systems. For example, tetrahydro-1H-pyridazino[3,4-b]indoles can serve as precursors. mdpi.com Through selective oxidation of the indoline (B122111) nucleus, followed by hydrolysis and decarboxylation with concurrent aromatization of the pyridazine (B1198779) ring, fused indole-pyridazine compounds are formed. mdpi.com This demonstrates a pathway where a C2,C3-fused indoline tetracycle is converted into a fully aromatic system under mild conditions. mdpi.com
Aza-annulation represents another powerful strategy starting from a heterocyclic core. Enaminones derived from 1,2,3,4-tetrahydro-β-carboline (a structural isomer of the tetrahydro-benzo[e]pyrido[3,4-b]indole core) can undergo reaction with various reagents to create novel, functionalized fused indole alkaloids. acs.org For instance, reaction with oxalyl chloride leads to the formation of indolizino[8,7-b]indole-2,3-diones, showcasing the construction of additional rings onto the initial heterocycle. acs.org
The final step in many syntheses of indole-containing polycycles is the dehydrogenation (aromatization) of an indoline precursor. rsc.orgorganic-chemistry.org Various methods exist for this conversion. Transition-metal/quinone complexes are effective catalysts for the aerobic dehydrogenation of indolines to the corresponding indoles. organic-chemistry.org Similarly, iridium catalysts can be used for the acceptorless dehydrogenation of a wide range of indoline derivatives. organic-chemistry.org These aromatization reactions are key to obtaining the final this compound product from its saturated or partially saturated analogues.
| Precursor | Reagents/Catalyst | Conditions | Transformation | Yield | Reference |
|---|---|---|---|---|---|
| Tetrahydro-1H-pyridazino[3,4-b]indole derivatives | DDQ or Chloranil | Dioxane, reflux | Oxidation of indoline to indole | Moderate to High | mdpi.com |
| Enaminone derived from Tetrahydro-β-carboline (7a) | Oxalyl chloride, Et₃N | THF, 0 °C to RT | Aza-annulation to indolizino[8,7-b]indole-2,3-dione (8a) | 76% | acs.org |
| Indoline derivatives | Ir-catalyst, PS-DPPBz ligand | Toluene, 110 °C | Acceptorless dehydrogenation to indole | Broad applicability | organic-chemistry.org |
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For pyridoindole systems, both proton (¹H) and carbon-¹³ (¹³C) NMR are critical for structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of 7H-Benzo(e)pyrido(3,4-b)indole, the aromatic protons on the fused benzene (B151609), pyridine (B92270), and indole (B1671886) rings would appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. thieme-connect.comrsc.org The specific chemical shifts and coupling constants (J-values) are highly sensitive to the electronic effects of the fused ring system and the nitrogen atoms.
For instance, in related δ-carbolines, protons on the pyridine ring often show characteristic doublet and triplet splitting patterns that allow for unambiguous assignment. thieme-connect.com The indole N-H proton typically appears as a broad singlet at a very downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and participation in hydrogen bonding. thieme-connect.com The protons on the benzo[e] portion of the molecule would also exhibit splitting patterns consistent with their substitution on the benzene ring.
Table 1: Representative ¹H NMR Data for a Related δ-Carboline (5H-Pyrido[3,2-b]indole) thieme-connect.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-4 | 8.45 | dd | 4.5, 1.0 |
| H-8 | 8.18 | d | 7.8 |
| H-2 | 7.88 | dd | 8.2, 1.0 |
| H-5 | 7.56 | d | 8.1 |
| H-6 | 7.50 | t | 7.5 |
| H-3 | 7.39 | dd | 8.2, 4.6 |
| H-7 | 7.24 | t | 7.4 |
| N-H | 11.44 | s | - |
| Data recorded in DMSO-d₆. This table is for a related compound and serves as an illustrative example. |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment. For this compound, the aromatic carbons would resonate in the δ 100-150 ppm range. thieme-connect.com
Table 2: Representative ¹³C NMR Data for a Related δ-Carboline (5H-Pyrido[3,2-b]indole) thieme-connect.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4a, C-9a | 141.1 (2C) |
| C-5a | 140.5 |
| C-2 | 132.9 |
| C-9b | 127.4 |
| C-8 | 121.5 |
| C-4 | 120.2 |
| C-6 | 120.0 |
| C-3 | 119.3 |
| C-7 | 117.9 |
| C-1 | 111.7 |
| Data recorded in DMSO-d₆. This table is for a related compound and serves as an illustrative example. |
Proton (¹H) NMR Applications
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's mass, often to four or more decimal places. This accuracy allows for the determination of the exact elemental formula of the molecule. For this compound (C₁₅H₁₀N₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the molecular ion [M+H]⁺ to the calculated theoretical mass. For example, the HRMS data for the related 4-phenyl-1H-benzo[g]indole was used to confirm its formula of C₁₈H₁₃N by matching the found m/z of 243.1050 to the calculated value of 243.1048. acs.org
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. The fragmentation of β-carbolines, which are isomeric to the pyridoindole core of the target compound, has been studied in detail. researchgate.net Common fragmentation pathways involve the cleavage of the pyridine or the central rings. The stability of the fused aromatic system often leads to characteristic fragment ions corresponding to the loss of small molecules or radicals. The study of these fragmentation pathways is crucial for distinguishing between different isomers of benzo-fused pyridoindoles. researchgate.netnih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [C₁₅H₁₀N₂ + H]⁺ | 219.0917 |
| [C₁₅H₁₀N₂ + Na]⁺ | 241.0736 |
| [C₁₅H₁₀N₂ + K]⁺ | 257.0476 |
| This table contains predicted values based on the molecular formula. |
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Absolute Stereochemistry and Conformation
For complex, rigid polycyclic systems like this compound, X-ray crystallography would confirm the planarity of the fused aromatic rings and provide unequivocal proof of the connectivity of the atoms, thus distinguishing it from its various isomers. While specific crystallographic data for the title compound is not published, the structures of numerous related pyridoindole and carboline derivatives have been confirmed using this technique. acs.orgmdpi.com These studies are essential for validating synthetic methodologies and for understanding the intermolecular interactions, such as π-π stacking, that govern the packing of these molecules in the solid state. The determination of the crystal structure is often a critical step in the characterization of novel heterocyclic compounds. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a critical analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of the bonds present in the chemical structure. For the tetracyclic aromatic amine this compound, the IR spectrum provides valuable information about its key structural features.
The analysis of the IR spectrum of this compound allows for the confirmation of its indole and pyridine moieties through the identification of specific stretching and bending vibrations. The key functional groups that can be identified include the secondary amine (N-H) of the indole ring, the aromatic carbon-hydrogen (C-H) bonds, the carbon-carbon (C=C) double bonds within the aromatic rings, and the carbon-nitrogen (C=N and C-N) bonds of the heterocyclic systems.
While specific, detailed research findings and a complete experimental IR spectrum for the unsubstituted this compound are not widely reported in the available literature, the expected characteristic absorption bands can be predicted based on the known spectral data of related indole and pyridine derivatives. For instance, studies on various substituted 9H-pyrido[3,4-b]indole derivatives show characteristic peaks that, when adjusted for the absence of substituents, can infer the spectral properties of the parent compound. mdpi.comnih.gov
The principal vibrational bands expected for this compound are summarized in the table below. These assignments are based on established ranges for the respective functional groups and provide a framework for the structural elucidation of this compound and its derivatives.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group Assignment |
| N-H Stretch | 3400 - 3200 | Secondary amine (indole ring) |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic rings |
| C=C Stretch | 1650 - 1450 | Aromatic ring skeletal vibrations |
| C=N Stretch | 1640 - 1590 | Pyridine ring |
| C-N Stretch | 1350 - 1250 | Aromatic amine |
| Aromatic C-H Bending | 900 - 675 | Out-of-plane bending |
This table represents expected values based on the analysis of related structures and general principles of IR spectroscopy. Precise peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific electronic environment of the molecule.
The presence of a band in the 3400-3200 cm⁻¹ region would be a strong indicator of the N-H group in the indole part of the molecule. The aromatic nature of the compound is confirmed by multiple bands corresponding to C-H stretching just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1650-1450 cm⁻¹ fingerprint region. The C=N stretching of the pyridine ring is also a key diagnostic peak. The pattern of out-of-plane C-H bending vibrations in the lower frequency region can offer clues about the substitution pattern on the aromatic rings.
Investigation of Biological Mechanisms of Action
Enzyme Target Identification and Inhibition Studies
The 7H-Benzo(e)pyrido(3,4-b)indole scaffold has been the basis for the development of several compounds with significant enzyme inhibitory activity. These compounds have been investigated for their potential as therapeutic agents due to their ability to target key enzymes involved in cancer and inflammation.
DNA Topoisomerase I and II Inhibition
Derivatives of this compound have been identified as potent inhibitors of both DNA topoisomerase I and II, enzymes critical for DNA replication and transcription. aacrjournals.orgmedchemexpress.eunih.gov Intoplicine (B1672004), a notable derivative, demonstrates strong binding to DNA and functions as a dual inhibitor of these enzymes. aacrjournals.orgmedchemexpress.eunih.govresearchgate.net Studies involving 22 analogues of intoplicine revealed that their ability to induce site-specific DNA cleavage is dependent on their chemical structure. aacrjournals.orgresearchgate.net Specifically, 7H-benzo[e]pyrido[4,3-b]indole derivatives were effective in mediating topoisomerase I-induced DNA cleavage. aacrjournals.orgnih.govresearchgate.net For topoisomerase II-mediated cleavage, the presence of hydroxyl groups at the 3-position of the 7H-benzo[e]pyrido[4,3-b]indole ring was found to be a key determinant. aacrjournals.orgnih.govresearchgate.net Research has suggested that the most effective antitumor compounds within this class possess the ability to inhibit both topoisomerase I and II, indicating that this dual inhibition is a critical factor for their activity. aacrjournals.orgnih.gov
| Compound | Target Enzyme(s) | Key Findings |
| Intoplicine (RP 60475) | DNA Topoisomerase I and II | Dual inhibitor, strong DNA binding. aacrjournals.orgmedchemexpress.eunih.gov |
| 7H-Benzo[e]pyrido[4,3-b]indole Derivatives | DNA Topoisomerase I | Mediate site-specific DNA cleavage. aacrjournals.orgresearchgate.net |
| 3-Hydroxy-7H-benzo[e]pyrido[4,3-b]indole Derivatives | DNA Topoisomerase II | Mediate site-specific DNA cleavage. aacrjournals.orgresearchgate.net |
Aurora Kinase Inhibition and Mitotic Regulation
Benzo[e]pyridoindole derivatives have been identified as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are often implicated in cancer. researchgate.netoncotarget.com High-throughput screening led to the discovery of a potent benzo[e]pyridoindole compound, referred to as compound 1, which acts as an ATP-competitive inhibitor of Aurora kinases in the nanomolar range. researchgate.net This compound was shown to prevent the phosphorylation of Histone H3, a key event in mitosis, and induce cells to exit mitosis without proper chromosome segregation, a characteristic outcome of Aurora B kinase inactivation. researchgate.net Furthermore, this inhibitor was observed to disrupt the normal localization of Aurora B during cell division. researchgate.net Another derivative, C5M, a water-soluble benzo[e]pyridoindolone, effectively inhibits cell proliferation, causes a strong mitotic arrest, and ultimately leads to polyploidy and cell death. oncotarget.com C5M was found to prevent histone H3 phosphorylation at the onset of mitosis. oncotarget.com
| Compound | Target Kinase(s) | Effects on Mitosis | IC50 |
| Compound 1 (Benzo[e]pyridoindole derivative) | Aurora Kinases (notably Aurora B) | Prevents Histone H3 phosphorylation, induces mitotic exit without chromosome segregation. researchgate.net | 145 nM (for H358 NSCLC cells) researchgate.net |
| C5M (Benzo[e]pyridoindolone) | Aurora Kinases | Induces strong mitotic arrest, leading to polyploidy and cell death; prevents Histone H3 phosphorylation. oncotarget.com | Not Specified |
| Amino-substituted-alkyloxy-benzo[e]pyrido[4,3-b]indole (Compound 6a) | Aurora A, Aurora B | Inhibited 76% of Aurora A and 24% of Aurora B at 1 µM. depositolegale.it | Not Specified |
Other Kinase Inhibitory Activities (e.g., CDK9, multi-kinase)
The inhibitory action of this class of compounds extends beyond Aurora kinases to other important protein kinases. mdpi.comacs.org Substituted indole-2-carbohydrazide derivatives have been designed and found to possess inhibitory effects against Cyclin-Dependent Kinase 9 (CDK9). openmedicinalchemistryjournal.com Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown high selectivity and potent inhibitory activity against CDK4 and CDK6. acs.org One such compound, 7x, was identified as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5, inducing apoptosis in tumor cells at nanomolar concentrations. acs.org Similarly, certain pyrazole (B372694) and pyrimidine (B1678525) derivatives have demonstrated inhibitory activity against both CDK2 and CDK9. mdpi.com
| Compound/Derivative Class | Target Kinase(s) | Key Findings |
| Substituted indole-2-carbohydrazide derivatives | CDK9 | Some derivatives showed high inhibitory effect. openmedicinalchemistryjournal.com |
| Pyrido[2,3-d]pyrimidine derivative (PD-0332991) | CDK4, CDK6 | Highly specific inhibitor with IC50 values of 0.011 µM and 0.015 µM, respectively. acs.org |
| Pyrido[2,3-d]pyrimidine derivative (7x) | Multi-kinase (CDK4, ARK5, etc.) | Induces apoptosis in tumor cells at 30–100 nM concentrations. acs.org |
| Pyrazole and Pyrimidine derivatives (St. 4 and St. 5) | CDK2, CDK9 | Demonstrated inhibitory activity and induced cell cycle arrest. mdpi.com |
Lipoxygenase (5-LOX) Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govwikipedia.org Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. researchgate.net Indole (B1671886) derivatives, particularly 3-substituted indoles, have been explored for their anti-inflammatory properties, including the inhibition of 5-LOX. hilarispublisher.com Structural optimization of 2-amino-5-hydroxy-1H-indoles led to the development of novel benzo[g]indole-3-carboxylates that are potent 5-LOX inhibitors. researchgate.net One such compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (compound 11a), demonstrated significant inhibition of 5-LOX activity in various assays. researchgate.net
| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 |
| 2,6-diaryl-4-indolylpyridines (3ad and 3aa) | 5-LOX | Showed good inhibitory activity. hilarispublisher.com | Not Specified |
| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (compound 11a) | 5-LOX | Potent inhibitor in human neutrophils and recombinant human 5-LO. researchgate.net | 0.23 µM (neutrophils), 0.086 µM (recombinant) researchgate.net |
Cyclooxygenase (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the production of prostaglandins. researchgate.netmedcentral.com The development of selective COX-2 inhibitors has been a major focus in the search for anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. mdpi.com While direct studies on this compound as a COX-2 inhibitor are not specified in the provided context, the broader class of indole derivatives has been investigated for this activity. researchgate.netmdpi.comnih.govacs.org For instance, novel 1,4-benzoxazine derivatives have been synthesized and shown to exhibit optimal COX-2 inhibition with IC50 values in the sub-micromolar range. researchgate.net
| Compound Class | Target Enzyme | Selectivity | IC50 (COX-2) |
| 1,4-Benzoxazine derivatives (3e, 3f, 3r, 3s) | COX-2 | High selectivity over COX-1. researchgate.net | 0.57–0.72 µM researchgate.net |
| Diarylpyrazoles (PYZ16) | COX-2 | Selective over COX-1. nih.gov | 0.52 µM nih.gov |
| Dihydropyrazole sulfonamides (PYZ20) | COX-2 | Selective over COX-1. nih.gov | 0.33 µM nih.gov |
Cholinesterase Inhibition
Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govd-nb.info The β-carboline (pyrido[3,4-b]indole) scaffold is present in compounds that have been investigated as cholinesterase inhibitors. d-nb.info A series of 2-aryl-9-methyl-β-carbolinium bromides, which share the core pyrido[3,4-b]indole structure, were synthesized and showed excellent anti-acetylcholinesterase (AChE) activity, with some compounds having IC50 values in the low nanomolar range and exhibiting high selectivity for AChE over butyrylcholinesterase (BChE). d-nb.info Kinetic studies revealed a competitive inhibition mechanism. d-nb.info Additionally, novel harmine (B1663883) derivatives, which also contain a β-carboline core, have been synthesized and evaluated for their acetylcholinesterase inhibitory capacity. tandfonline.com
| Compound Class | Target Enzyme | Inhibition Mechanism | IC50 (AChE) |
| 2-Aryl-9-methyl-β-carbolinium bromides | Acetylcholinesterase (AChE) | Competitive d-nb.info | 0.11–0.76 µM d-nb.info |
| Harmine derivatives | Acetylcholinesterase (AChE) | Not Specified | Not Specified |
| 1,8-Naphthyridine derivatives | AChE, BuChE | Not Specified | Not Specified |
| Benzotriazinone derivatives | Acetylcholinesterase (AChE) | Not Specified | 1.5 µM researchgate.net |
Receptor Modulation and Ligand Binding Studies
Derivatives of the this compound framework have been shown to interact with several critical receptor systems, demonstrating activities ranging from estrogen receptor degradation to aryl hydrocarbon receptor activation.
While this compound itself is not a primary focus of estrogen receptor (ER) research, its hydrogenated derivative, the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold, has been identified as a novel and druglike estrogen receptor ligand. nih.govacs.org This discovery emerged from high-throughput screening campaigns aimed at identifying new selective estrogen receptor downregulators (SERDs) for the treatment of ER-positive (ER+) breast cancer. nih.gov
Medicinal chemistry efforts focusing on this tetrahydro-pyrido[3,4-b]indole motif led to the development of potent SERDs, such as AZD9496 and GDC-9545 (Giredestrant). acs.org These compounds are designed to be orally bioavailable and act as both antagonists and degraders of the estrogen receptor alpha (ERα). nih.gov They have shown efficacy in inhibiting the growth of endocrine-independent breast cancer cells and have demonstrated tumor regression in preclinical models, including those with ESR1 mutations. nih.govacs.org The development of these agents highlights the potential of the core indole structure in designing targeted therapies for hormone-dependent cancers. google.comgoogle.com
Table 1: Investigated Tetrahydro-pyrido[3,4-b]indole-based Estrogen Receptor Modulators
| Compound Name | Scaffold/Class | Investigated Activity | Key Findings |
|---|---|---|---|
| AZD9496 | (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid | Selective Estrogen Receptor Downregulator (SERD) | Developed from a 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold. acs.org |
| GDC-9545 (Giredestrant) | Pyrido[3,4-b]indole derivative | Selective Estrogen Receptor Antagonist and Degrader | Orally bioavailable; induces tumor regression as a single agent and in combination with CDK4/6 inhibitors. acs.org |
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that senses various environmental and endogenous molecules. medicinacomplementar.com.brnih.gov Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to promoter regions of target genes, including those for cytochrome P450 (CYP1A) enzymes. nih.govnih.gov
Research has identified 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), a close derivative of the core compound, as a potent AHR activator. nih.gov IPI was discovered as a photoproduct of tryptophan exposed to sunlight and was shown to induce CYP1A-mediated 7-ethoxyresorufin (B15458) deethylase (EROD) activity with an efficacy comparable to the well-known AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov This induction was demonstrated to be AHR-dependent, as the effect was significantly reduced in AHR-defective cells. nih.gov
Table 2: Comparative AHR-Inducing Activity of IPI
| Compound | Cell Line | Assay | Relative Efficacy |
|---|---|---|---|
| IPI | Chick Embryo Primary Hepatocytes | EROD Induction | Equieffective to TCDD and FICZ nih.gov |
| IPI | Mammalian Hepa1c1c7 cells | EROD Induction | Equieffective to TCDD and FICZ nih.gov |
| FICZ | Chick Embryo Primary Hepatocytes | EROD Induction | Equieffective to TCDD and IPI nih.gov |
The 7H-pyrido[3,4-b]indole structure is a core component of β-carbolines, a class of compounds known for their interaction with the benzodiazepine (B76468) (BZD) binding site on the GABAA receptor-chloride channel complex. nih.govmdpi.com The GABAA receptor is the primary mediator of inhibitory neurotransmission in the central nervous system. nih.gov Ligands that bind to the BZD site can allosterically modulate the receptor's function, producing a spectrum of effects. nih.gov
While research on the parent this compound is limited, various derivatives of the related 9H-pyrido[3,4-b]indole (β-carboline) scaffold have been synthesized and evaluated for their binding affinity. For instance, N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide has been identified as a ligand for the BZD site. eijppr.com The interaction of these carboline derivatives can range from agonistic (enhancing GABA effects) to antagonistic (blocking BZD effects) or inverse agonistic (reducing GABA effects), depending on their specific substitutions. nih.govmdpi.com
Aryl Hydrocarbon Receptor (AHR) Activation
Interactions with Nucleic Acids (DNA Intercalation, Stabilization of Cleavable Complexes)
Derivatives of the benzo[e]pyridoindole scaffold have demonstrated significant interactions with DNA, acting through mechanisms that include direct intercalation between base pairs and the stabilization of enzyme-DNA complexes.
One prominent derivative, intoplicine (RP 60475), is a 7H-benzo[e]pyrido[4,3-b]indole that functions as a dual inhibitor of topoisomerase I and II. nih.govscispace.com Topoisomerases are essential enzymes that manage DNA topology. Intoplicine exerts its effect by stabilizing the "cleavable complex," which is a transient intermediate state where the enzyme is covalently bound to the DNA strand after cleavage but before religation. nih.gov By trapping this complex, intoplicine prevents the re-ligation of the DNA backbone, leading to an accumulation of DNA strand breaks. nih.govresearcher.life
Structure-activity relationship studies have shown that derivatives of 7H-benzo[e]pyrido[4,3-b]indole are particularly associated with mediating topoisomerase I-specific DNA cleavage. scispace.comresearchgate.net In contrast, derivatives of the isomeric 11H-benzo[g]pyrido[4,3-b]indole ring were associated with topoisomerase II-mediated cleavage, particularly when possessing a hydroxyl group at the 4-position. scispace.com
In addition to enzyme inhibition, other derivatives such as 3-methoxy-7H-8-methyl-11-[(3'-amino)propylamino]-benzo[e]pyrido[4,3-b]indole (BePI) have been shown to be potent DNA intercalators. nih.gov Viscosity and fluorescence studies have confirmed that BePI inserts itself between the base pairs of DNA, causing an unwinding of supercoils and an increase in the contour length of the DNA. nih.gov Notably, BePI shows a preferential binding to and stabilization of triple-helical DNA structures over standard double-helical DNA. nih.govnih.gov
Modulation of Cellular Pathways and Processes
The interactions of benzo(e)pyrido(3,4-b)indole derivatives at the molecular level translate into significant modulation of key cellular processes, most notably cell division.
A recurring biological outcome observed with various pyridoindole derivatives is the disruption of the cell cycle, frequently leading to arrest in the G2/M phase and subsequent mitotic catastrophe. depositolegale.itrsc.orgfrontiersin.org Cell cycle analysis of cancer cells treated with benzo[e]pyrido[4,3-b]indole derivatives revealed a distinct increase in the population of cells in the G2-M phase, coupled with a decrease in the G1 phase population. depositolegale.it
This effect is often linked to the inhibition of tubulin polymerization. frontiersin.org Microtubules form the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. By disrupting microtubule dynamics, these compounds prevent the formation of a functional spindle, which activates the spindle assembly checkpoint and halts the cell cycle in mitosis. oncotarget.comspandidos-publications.com For example, studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives demonstrated that they inhibit tubulin polymerization, disrupt the cellular microtubule network, arrest the cell cycle at the G2/M phase, and induce apoptosis. frontiersin.org
Table 3: Effect of Pyridoindole Derivatives on Cell Cycle Progression
| Derivative Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Benzo[e]pyrido[4,3-b]indoles | PDAC-3 | Increase in G2-M phase cells | depositolegale.it |
| 9-aryl-5H-pyrido[4,3-b]indoles | HeLa | G2/M phase arrest | frontiersin.org |
Induction of Polyploidy and Apoptosis
Derivatives of this compound have been observed to induce polyploidy, a state where cells possess more than two complete sets of chromosomes, which often precedes apoptosis, or programmed cell death.
One such derivative, a multi-kinase inhibitor designated as Compound 1 (C1), has been shown to trigger mitotic catastrophe in glioma stem cells. plos.org Treatment with C1 leads to the formation of polyploid cells characterized by the presence of multiple, abnormal micronuclei within a single cell. plos.org This state of mitotic catastrophe is an irreversible process that ultimately drives the cells towards apoptosis. plos.org Similarly, another benzo[e]pyridoindole compound, CCT129202, was found to cause an accumulation of human tumor cells with a DNA content of 4N or greater, subsequently leading to apoptosis. icr.ac.uk
The induction of apoptosis is a common outcome following treatment with related pyridoindole structures. For instance, a novel synthetic α-carboline derivative, HAC-Y6, induced apoptosis in COLO 205 cells, which was confirmed by Annexin V/PI double staining and a decrease in mitochondrial membrane potential. spandidos-publications.com Studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives also revealed that they can induce apoptosis in a dose-dependent manner. frontiersin.org This process is often linked to the disruption of critical cellular processes during mitosis.
Spindle Checkpoint Integrity
The spindle assembly checkpoint is a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Benzo[e]pyridoindole derivatives have been found to interfere with this process.
Research indicates that these compounds can disrupt the formation and function of the mitotic spindle. For example, one benzo[e]pyridoindole compound was reported to induce an exit from mitosis without proper chromosome segregation, a hallmark of inactivating Aurora B kinase, which is a key regulator of the spindle checkpoint. researchgate.net This interference with Aurora B's function was further evidenced by the inhibitor causing the delocalization of Aurora B on the chromosomes. researchgate.net Another derivative, CCT129202, was observed to cause spindle defects and abrogate the mitotic arrest induced by nocodazole, a microtubule-destabilizing agent. icr.ac.uk
The disruption of microtubule dynamics is a key mechanism for some related compounds. A study on the derivative HAC-Y6 revealed that it depolymerized microtubules, leading to an arrest in the G2/M phase of the cell cycle. spandidos-publications.com Similarly, certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as tubulin polymerization inhibitors, disrupting the microtubule network and leading to a G2/M phase arrest. frontiersin.org
Table 1: Effects of Benzo(e)pyrido(3,4-b)indole Derivatives on Mitotic Progression
| Compound/Derivative | Effect on Mitosis | Target/Mechanism | Cell Line(s) |
|---|---|---|---|
| Compound 1 (C1) | Induces mitotic catastrophe | Multi-kinase inhibitor (MELK, Aurora B) | Glioma Stem Cells (U87, U251) |
| CCT129202 | Causes spindle defects, abrogates nocodazole-induced mitotic arrest | Aurora kinase inhibitor | HCT116 |
| Unnamed Benzo[e]pyridoindole | Induces mitosis exit without chromosome segregation | Aurora B kinase inhibitor | HeLa |
| HAC-Y6 | Depolymerizes microtubules, induces G2/M arrest | Microtubule assembly disruption | COLO 205 |
Histone Phosphorylation Modulation
Histone phosphorylation is a crucial post-translational modification involved in chromosome condensation and segregation during mitosis. nih.gov Benzo[e]pyridoindoles have been identified as potent modulators of this process, primarily through their inhibition of Aurora kinases. researchgate.netnih.gov
Aurora kinases, particularly Aurora B, are responsible for phosphorylating histone H3 at serine 10 and serine 28, which is a hallmark of mitosis. nih.govembopress.org Studies have shown that benzo[e]pyridoindole derivatives can effectively prevent this phosphorylation. researchgate.net For instance, a specific benzo[e]pyridoindole compound was found to inhibit the phosphorylation of Histone H3 in mitotic HeLa cells. researchgate.net
Interestingly, the effect can be specific to certain phases of mitosis. A derivative known as C4 was observed to inhibit histone H3 phosphorylation in prophase but not in metaphase. nih.gov Cells treated with C4 entered mitosis with dephosphorylated histone H3 but were still able to assemble chromosomes and progress to metaphase. nih.gov This suggests a nuanced interaction with the kinase activity required at different mitotic stages.
Table 2: Impact of Benzo(e)pyrido(3,4-b)indole Derivatives on Histone H3 Phosphorylation
| Compound/Derivative | Effect on Histone H3 Phosphorylation | Phase of Mitosis Affected |
|---|---|---|
| Unnamed Benzo[e]pyridoindole | Prevents phosphorylation | Mitosis |
| Compound 1 (C1) | Decreases phosphorylation | Prophase |
| C4 | Inhibits phosphorylation | Prophase (not Metaphase) |
AMP-activated protein kinase (AMPK) Thr172 Phosphorylation Erasure
AMP-activated protein kinase (AMPK) is a key cellular energy sensor, and its activation requires phosphorylation at threonine 172 (Thr172) in its catalytic α subunit. cellsignal.com Recent research has uncovered a unique activity of certain benzo[e]pyridoindole derivatives in targeting this specific phosphorylation event.
A study on benzo[e]pyridoindolones, a class of compounds derived from this compound, led to the discovery of a multikinase inhibitor designated C5M. nih.gov This compound was found to erase the phosphorylation of AMPK at Thr172 specifically in late mitosis. nih.gov Immunofluorescence studies showed that while phospho-AMPK is present in the centrosomes during metaphase, its signal was significantly decreased in cells treated with C5M. researchgate.net In anaphase, the phospho-AMP-Thr172 signal, normally found on the spindle, was very low and poorly organized in the presence of C5M. researchgate.net
This specific erasure of AMPK-Thr172 phosphorylation during mitosis, coupled with the inhibition of Aurora kinases, represents a distinct mechanism of action. nih.gov It suggests a potential link between the regulation of the chromosomal passenger complex and the cell's energy-sensing machinery during the final stages of cell division. nih.gov
Preclinical and in Vitro Pharmacological Investigations
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
Derivatives of the 7H-Benzo(e)pyrido(3,4-b)indole scaffold have demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines.
Screening Against Diverse Cancer Cell Types
The cytotoxic potential of this compound analogues has been evaluated against a wide array of human cancer cell types. For instance, Intoplicine (B1672004) (RP60475), a prominent analogue in the 7H-benzo[e]pyrido[4,3-b]indole series, has shown activity against various human tumors in vitro. nih.gov Studies have demonstrated its efficacy against breast, non-small-cell lung, and ovarian cancer colony-forming units. nih.gov
Other related indole (B1671886) derivatives have also been extensively screened. For example, pyrazole (B372694)–indole hybrids were tested against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cell lines. acs.org Similarly, γ-carboline derivatives, which share a structural resemblance, were screened for cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), A431 (skin cancer), A549 (lung cancer), and HEK293 (human embryonic kidney cells). beilstein-journals.org Another study reported the evaluation of triazolopyrimidine derivatives bearing an indole moiety against four different human cancer cell lines. japsonline.com
A hydrosoluble benzo[e]pyridoindole inhibitor, compound C5M, effectively prevented the proliferation of cells from various origins, including Mahlavu liver carcinoma, Jurkat T-cell leukemia, and MCF-7 breast adenocarcinoma. oncotarget.com Furthermore, certain indole derivatives have been investigated for their antiproliferative properties against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines. mdpi.com
Assessment of Growth Inhibitory Activity and IC₅₀ Determination
The growth inhibitory activity of these compounds is often quantified by determining their half-maximal inhibitory concentration (IC₅₀). For pyrazole–indole hybrids, IC₅₀ values demonstrated significant anticancer activities. For example, against HepG2 liver cancer cells, compounds 7a and 7b displayed potent inhibition with IC₅₀ values of 6.1 ± 1.9 μM and 7.9 ± 1.9 μM, respectively, which were more potent than the reference drug doxorubicin (B1662922) (IC₅₀ = 24.7 ± 3.2 μM). acs.org In another study, a p-chlorophenyl-containing indole analog showed promising IC₅₀ values of 13.2 μM against MCF-7 and 8.2 μM against MDA-MB-468 cell lines. mdpi.com
The benzo[e]pyridoindole derivative C5M exhibited an in-cell IC₅₀ of 83 ± 8 nM in HeLa cells and also showed potent activity in Mahlavu liver carcinoma (IC₅₀ of 84 nM), Jurkat T-cell leukemia (IC₅₀ of 133 nM), and MCF-7 breast adenocarcinoma (IC₅₀ of 138 nM). oncotarget.com Novel pyrazoline derivatives with an indole nucleus also showed significant potency, with IC₅₀ values of 15.43 and 20.53 μmol/L for compounds 33a and 33b, respectively. nih.gov
Table 1: IC₅₀ Values of Selected this compound Derivatives and Related Compounds Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | acs.org |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | acs.org |
| Doxorubicin (Reference) | HepG2 (Liver) | 24.7 ± 3.2 | acs.org |
| p-chlorophenyl-indole analog | MCF-7 (Breast) | 13.2 | mdpi.com |
| p-chlorophenyl-indole analog | MDA-MB-468 (Breast) | 8.2 | mdpi.com |
| Benzo[e]pyridoindole C5M | HeLa (Cervical) | 0.083 ± 0.008 | oncotarget.com |
| Benzo[e]pyridoindole C5M | Mahlavu (Liver) | 0.084 | oncotarget.com |
| Benzo[e]pyridoindole C5M | Jurkat (T-cell leukemia) | 0.133 | oncotarget.com |
| Benzo[e]pyridoindole C5M | MCF-7 (Breast) | 0.138 | oncotarget.com |
| Pyrazoline Derivative 33a | Not Specified | 15.43 | nih.gov |
| Pyrazoline Derivative 33b | Not Specified | 20.53 | nih.gov |
Activity against Human Tumor Colony-Forming Units
The efficacy of this compound derivatives has also been assessed using human tumor soft-agar cloning assays, which measure the ability of a compound to inhibit the formation of tumor cell colonies. Intoplicine demonstrated significant activity in this assay. nih.gov With a one-hour exposure, 26% and 54% of tumor specimens showed a positive response at concentrations of 2.5 µg/mL and 10.0 µg/mL, respectively. nih.gov Continuous exposure to Intoplicine at concentrations of 0.25 µg/mL and 2.5 µg/mL resulted in positive responses in 16% and 71% of specimens, respectively. nih.gov Pronounced activity was observed against breast (71%), non-small-cell lung (69%), and ovarian (45%) cancer colony-forming units at a concentration of 10.0 µg/mL after a one-hour exposure. nih.gov
Antimicrobial and Antifungal Efficacy
In addition to their anticancer properties, derivatives of the this compound scaffold have been investigated for their effectiveness against various microbial pathogens.
Antibacterial Activity (e.g., Staphylococcus aureus, Bacillus subtilis)
Several studies have highlighted the antibacterial potential of indole derivatives. For instance, certain natural compounds have shown inhibitory activity against Staphylococcus aureus and Bacillus subtilis. scielo.org.bo While one compound showed no activity, another demonstrated a broad spectrum of antibacterial action against both gram-positive and gram-negative bacteria, including S. aureus and B. subtilis. scielo.org.bo The antibacterial activity of 3-methyl-β-carboline derivatives has also been evaluated against several bacterial strains, including S. aureus and B. subtilis, using the filter paper method. researchgate.net
Antifungal Activity
The antifungal properties of indole derivatives have also been a focus of research. A series of novel indole Schiff base derivatives were synthesized and evaluated for their antifungal activity against several fungal strains, including Fusarium graminearum, Fusarium oxysporum, and Curvularia lunata. mdpi.com One compound, 2j, demonstrated particularly high inhibition rates against these fungi. mdpi.com Another study reported that certain indole derivatives exhibited antifungal activity against Aspergillus niger and Candida albicans. nih.gov
Antitubercular Activity (e.g., Mycobacterium tuberculosis)
Derivatives of the indole nucleus have shown promise as antitubercular agents. researchgate.netnih.gov While specific studies on this compound are limited in the provided results, the broader class of indole-containing compounds has been evaluated for activity against Mycobacterium tuberculosis (M. tb). rjptonline.orgnih.gov For instance, certain pyridazinoindole analogues have demonstrated inhibitory effects on the growth of M. tuberculosis H37Rv. tsijournals.com One such compound exhibited a MIC50 of 1.42 μg/mL against this strain. tsijournals.com Another study on indole propionic acid, a metabolite from gut microbiota, showed it could reduce the bacterial load in the spleen of mice during an acute M. tuberculosis infection. nih.gov
A series of synthesized 3,4-dihydro-2H-benzo[b] nih.govnih.gov-oxazine-2-carboxylic acid derivatives were tested for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra, with some compounds showing minimum inhibitory concentrations (IC50) ranging from 5.98 to over 30 μg/mL. asianpubs.org
Table 1: Antitubercular Activity of Selected Indole Derivatives
| Compound Class | Specific Derivative/Compound | Target Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|---|
| Pyridazinoindoles | Analog 16 | M. tuberculosis H37Rv | 1.42 μg/mL (MIC50) | tsijournals.com |
| Indole Propionic Acid | Indole propionic acid | M. tuberculosis | 7-fold reduction in spleen bacterial load in mice | nih.gov |
| 3,4-dihydro-2H-benzo[b] nih.govnih.gov-oxazine-2-carboxylic acid derivatives | Compound 5f | M. tuberculosis H37Ra | 5.98 μg/mL (IC50) | asianpubs.org |
| 3,4-dihydro-2H-benzo[b] nih.govnih.gov-oxazine-2-carboxylic acid derivatives | Compound 5a | M. tuberculosis H37Ra | 10.42 μg/mL (IC50) | asianpubs.org |
| 3,4-dihydro-2H-benzo[b] nih.govnih.gov-oxazine-2-carboxylic acid derivatives | Compound 5c | M. tuberculosis H37Ra | 11.81 μg/mL (IC50) | asianpubs.org |
Antiviral Properties (e.g., Anti-HIV, Anti-Herpes Simplex Virus-1)
The indole scaffold is a key component in many antiviral agents. nih.gov Derivatives have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus-1 (HSV-1). openmedicinalchemistryjournal.comnih.govresearchgate.net
One study highlighted that 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole, also known as harmaline, demonstrated anti-HSV-1 activity. frontiersin.org It was found to suppress the expression of viral immediate early genes. nih.gov This compound showed an EC50 of 1.1 ± 0.1 µg/mL against HSV-1 F. nih.gov Carbazoles, which share structural similarities, have also been studied as antiviral agents against HIV. researchgate.net Furthermore, substituted pyrido[3,4-b]indole derivatives have been noted for their anti-HIV activities. openmedicinalchemistryjournal.com
Table 2: Antiviral Activity of Selected Indole Derivatives
| Compound | Virus | Mechanism/Activity | EC50/IC50 | Reference |
|---|---|---|---|---|
| 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole (Harmaline) | HSV-1 F | Suppression of viral immediate early gene expression | 1.1 ± 0.1 µg/mL | nih.govfrontiersin.org |
| 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole (Harmaline) | HSV-2 G | Inhibition of viral replication | 1.5 ± 0.1 µg/mL | nih.gov |
| O-Methylmukonal (Carbazole) | HIV-1 | Antiviral activity | 12 µM | researchgate.net |
Antiparasitic Activity (e.g., Antimalarial against Plasmodium falciparum, Antitrypanosomal)
Indole derivatives have shown significant potential as antiparasitic agents, with activity against Plasmodium falciparum (the parasite causing malaria) and trypanosomes. mdpi.comnih.gov The 1,2,3,4-tetrahydro-β-carboline core, a structure related to this compound, is a recognized scaffold for discovering new antimalarial drugs. nih.gov
One study identified a tetrahydro-β-carboline derivative, N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide, as a promising compound with high antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov In the realm of antitrypanosomal activity, certain benzo-delta-carbolines and their salts have been evaluated against Trypanosoma cruzi. nih.gov For these compounds, methylation at the N-5 position was found to increase both cytotoxic and antiparasitic activities. nih.gov
Table 3: Antiparasitic Activity of Selected Indole Derivatives
| Compound Class | Specific Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|---|
| Tetrahydro-β-carbolines | N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (7) | P. falciparum (D10, chloroquine-sensitive) | Not specified | nih.gov |
| Tetrahydro-β-carbolines | N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (7) | P. falciparum (W2, chloroquine-resistant) | Not specified | nih.gov |
| Benzo-delta-carbolines | Cryptolepine | P. falciparum | Active | nih.gov |
| Benzo-delta-carbolines | 11-Methylcryptolepine | P. falciparum | Active | nih.gov |
| Benzo-delta-carbolines | Cryptolepine | T. cruzi | Active | nih.gov |
| Benzo-delta-carbolines | 11-Methylcryptolepine | T. cruzi | Active | nih.gov |
| 2-phenylindole derivative | Compound 117 | T. b. brucei | 220 nM | mdpi.com |
Anti-inflammatory and Antioxidant Activity
Indole derivatives are recognized for their anti-inflammatory and antioxidant properties. jetir.orgrjptonline.orgresearchgate.net The indole nucleus is a component of compounds that can act as scavengers of reactive oxygen species. rjptonline.org For example, indole-2 and indole-3-carboxamides have demonstrated excellent antioxidant properties with a strong scavenging effect on hydroxyl radicals. rjptonline.org
In terms of anti-inflammatory action, a compound identified as 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid has shown notable activity. rjptonline.org Another study synthesized novel N-substituted indole derivatives and found that several compounds, such as 13b and 14b, were potent against both acute and chronic inflammation in preclinical models. researchgate.net These compounds also exhibited antioxidant effects in DPPH and reducing power assays. researchgate.net
Table 4: Anti-inflammatory and Antioxidant Activity of Selected Indole Derivatives
| Compound Class | Specific Compound | Activity | Model/Assay | Reference |
|---|---|---|---|---|
| Indole-carboxamides | Indole-2 and indole-3-carboxamides | Antioxidant | Hydroxyl radical scavenging | rjptonline.org |
| Benzo[g]indole derivative | 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid | Anti-inflammatory | In vivo models | rjptonline.org |
| N-substituted Indole derivatives | Compound 13b | Anti-inflammatory | Carrageenan-induced paw edema, Formalin-induced inflammation | researchgate.net |
| N-substituted Indole derivatives | Compound 14b | Anti-inflammatory | Carrageenan-induced paw edema, Formalin-induced inflammation | researchgate.net |
| N-substituted Indole derivatives | Compounds 11a, 11b, 14b | Antioxidant | DPPH assay | researchgate.net |
| N-substituted Indole derivatives | Compounds 11b, 13b, 14b | Antioxidant | Reducing power assay | researchgate.net |
Other Pharmacological Activities in Preclinical Models (e.g., Anticonvulsant)
The versatility of the indole scaffold extends to other pharmacological activities, including anticonvulsant effects. jetir.orgjchr.org Various indole derivatives have been synthesized and screened for their potential to manage seizures in preclinical models. jchr.orgnih.gov
For instance, a study on isatin (B1672199) derivatives containing a thiazole (B1198619) component, which are related to the indole structure, showed that several of these compounds exhibited anticonvulsant activity in a pentylenetetrazole-induced convulsion model in mice. jchr.org Another review mentions that triazole derivatives, which can be incorporated into larger heterocyclic systems including those with indole-like structures, have been a focus in the development of new anticonvulsant agents. nih.govtandfonline.com Studies on newly synthesized pyridofuro- and pyridopyrrolo- pyrimidine (B1678525) systems have also shown anticonvulsant activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. mdpi.com
Table 5: Anticonvulsant Activity of Selected Heterocyclic Derivatives
| Compound Class | Model | Activity | Reference |
|---|---|---|---|
| Isatin-thiazole derivatives | Pentylenetetrazole-induced convulsions (mice) | Active (potency ranging from 0.02 to 0.2 compared to phenobarbitone) | jchr.org |
| Triazole-containing quinolinones | MES-induced seizures | 100% protection at 100 mg/kg (for specific compounds) | nih.gov |
| Pyridofuro- and Pyridopyrrolo- pyrimidines | PTZ-induced seizures | Active (ED50 values lower than ethosuximide (B1671622) for some compounds) | mdpi.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule based on its electron density. These methods are used to optimize molecular geometry, calculate energy levels, and predict various chemical and physical behaviors. For complex heterocyclic systems like 7H-Benzo(e)pyrido(3,4-b)indole, DFT provides a balance between accuracy and computational cost. researchgate.net
The electronic structure of this compound is characterized by its extended π-conjugated system, which involves the fused benzene (B151609), pyridine (B92270), and indole (B1671886) rings. vulcanchem.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.
Table 1: Representative Frontier Molecular Orbital Energies for Related Heterocyclic Systems (Calculated via DFT) Note: This table presents data for related compound classes to illustrate typical energy ranges, not for this compound itself.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Benzo[b]selenophene/thieno[3,2-b]indole-Based Heteroacenes | -5.20 to -5.60 | -2.19 to -2.52 | 3.00 to 3.24 | acs.org |
| Benzophospholo[3,2-b]indole Derivatives | -5.02 to -5.73 | -1.54 to -2.48 | Not Specified | beilstein-journals.org |
| Pictet-Spengler Imine Intermediates (Indole-based) | Not Specified | Not Specified | ~8.1 to >9.09 | wuxiapptec.com |
Theoretical calculations can predict spectroscopic properties, which can then be correlated with experimental data. Time-dependent DFT (TD-DFT) is a common method for predicting UV-visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net
For this compound, HOMO-LUMO transitions are expected to occur in the UV-visible range due to its extended conjugation. vulcanchem.com While direct experimental or predicted spectra for this specific compound are sparse, studies on analogous β-carbolines show absorption maxima between 300–400 nm and fluorescence emission in the blue-green region. vulcanchem.com The fluorescence properties of related C-3 substituted pyrido[3,4-b]indoles have been investigated, showing strong emission in chloroform (B151607) (450–500 nm). vulcanchem.com The introduction of electron-withdrawing groups can enhance fluorescence intensity, suggesting that the optoelectronic properties of this compound could be tuned through similar derivatization. vulcanchem.com
Electronic Structure Analysis (LUMO, HOMO, Molecular Orbitals)
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or DNA. These methods are crucial in drug discovery for identifying potential binding modes and estimating binding affinity.
Although specific docking studies for the parent this compound are not widely reported, research on its derivatives and related pyridoindole scaffolds highlights their potential to interact with various biological targets.
A derivative of the isomeric benzo[e]pyrido[4,3-b]indole, known as BePI, was studied for its interaction with DNA. nih.govnih.gov Molecular modeling suggested that BePI intercalates into both double-helical and triple-helical DNA. nih.gov This interaction stabilizes the DNA structure and is a key mechanism for its biological activity. nih.govnih.gov
Docking studies on other pyrido[3,4-b]indole derivatives have identified potential interactions with cancer-related proteins. For example, certain derivatives were modeled to bind to the MDM2 protein, a key regulator of the p53 tumor suppressor. researchgate.net The predicted interactions included hydrogen bonds with residues like Tyr106, π-π stacking with Tyr100 and His96, and hydrophobic interactions with Leu54 and Val93. researchgate.net Another complex derivative, (12aS)-2-{[(E)-(4-nitrophenyl)methylidene]amino}-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through virtual screening. chapman.edu
Table 2: Examples of Predicted Ligand-Target Interactions for Pyridoindole Scaffolds
| Compound/Derivative Class | Biological Target | Predicted Interactions | Reference |
|---|---|---|---|
| 3-methoxy-7H-8-methyl-11-[(3'-amino)propylamino]-benzo[e]pyrido[4,3-b]indole (BePI) | DNA (double and triple helix) | Intercalation | nih.gov |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDM2 Protein | H-bond (Tyr106), π-π stacking (Tyr100, His96), hydrophobic (Leu54, Val93) | researchgate.net |
| (12aS)-2-{[(E)-...]-amino}-...-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | SARS-CoV-2 Mpro | Binding to active site pocket centered on Cys145 | chapman.edu |
| 9-Aryl-5H-pyrido[4,3-b]indole derivatives | Tubulin (Colchicine binding site) | Binding to the colchicine (B1669291) site, disrupting microtubule dynamics | frontiersin.org |
Binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (IC₅₀ or Kᵢ), quantifies the strength of the interaction between a ligand and its target. Computational methods can estimate these values to rank potential drug candidates.
In the virtual screening against SARS-CoV-2 Mpro, the pyrido[3,4-b]indole derivative showed a predicted binding affinity of -9.3 kcal/mol. chapman.edu For a series of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines designed as TASK-3 channel blockers, docking scores ranged from -8.124 to -8.485 kcal/mol for the most promising candidates. nih.gov These scores were comparable to known inhibitors, suggesting strong potential binding. nih.gov
Prediction of Ligand-Target Interactions
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling
Chemoinformatics applies computational methods to analyze chemical data, while QSAR modeling aims to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in understanding which structural features are important for activity and in predicting the potency of new, untested compounds. nih.govrsc.org
QSAR studies have been successfully applied to pyridoindole derivatives to model their anticancer properties. In one study, a new class of pyrido[3,4-b]indole derivatives was analyzed for antiproliferative activity against colon (HCT116) and pancreatic cancer cell lines. nih.gov The study employed two different QSAR methods:
Kernel-Based Partial Least Squares (KPLS) : This method used 2D chemical fingerprint descriptors to build predictive models. The models for HCT116, HPAC, and Mia-PaCa2 cell lines were highly predictive, with high coefficients of determination (R²) for the training sets and good predictive ability (r²) for external test sets. nih.gov
3D-QSAR with PHASE Pharmacophore Alignment : This approach generated a four-point pharmacophore model (one hydrogen bond donor and three ring elements) that successfully modeled the activity against the HCT116 cell line. nih.gov
Another QSAR study on antileukemic pyrido[4,3-b]benzo[e]indoles used the Fujita-Ban approach. niscpr.res.in The resulting regression equation explained over 92% of the variation in activity, providing insights into the contribution of different substituents at various positions of the scaffold. niscpr.res.in
These models are valuable for the lead optimization process, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. nih.gov
Table 3: Statistical Overview of a QSAR Study on Pyrido[3,4-b]indole Derivatives Source: Adapted from Deokar et al., 2018. nih.gov
| Cell Line | QSAR Method | Training Set R² | Test Set Predictive r² | Best Fingerprint Descriptor |
|---|---|---|---|---|
| HCT116 (Colon) | KPLS | 0.99 | 0.70 | Atom Triplet |
| HPAC (Pancreatic) | KPLS | 0.99 | 0.58 | Atom Triplet |
| Mia-PaCa2 (Pancreatic) | KPLS | 0.98 | 0.70 | Linear |
| HCT116 (Colon) | 3D-QSAR | 0.683 | 0.562 | N/A |
Lack of Specific Research Data on the Computational Chemistry of this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific published research focusing on the computational chemistry and molecular modeling of the compound This compound . While the broader class of benzoindoles and related nitrogen-containing heterocyclic compounds has been the subject of various chemical and biological studies, detailed computational analyses, such as the development of predictive models for biological activity and its use in virtual screening for novel ligands, are not available for this particular molecule.
The specific areas of inquiry, namely "Predictive Models for Biological Activity" and "Virtual Screening for Novel Ligands," require substantial and detailed research findings to generate a thorough and scientifically accurate article. This includes data from Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking simulations, which are currently not present in the accessible scientific domain for this compound.
Therefore, it is not possible to provide an article that adheres to the requested detailed outline and high standards of scientific accuracy and depth. The generation of content for the specified sections and subsections would necessitate speculation, which would contravene the core requirement for a professional and authoritative tone based on verifiable research.
To provide a comprehensive article on this compound, further primary research in the field of computational chemistry would be required.
Natural Occurrence, Biosynthesis, and Metabolite Research
Natural Sources of Indole (B1671886) and Pyridoindole Alkaloids
Indole and pyridoindole alkaloids are widely distributed in nature. Their isolation from diverse biological sources has been a major focus of phytochemical and marine natural product research. These compounds are secondary metabolites, often playing a defensive role for the producing organism. mdpi.comdergipark.org.tr
Indole alkaloids are found in numerous plant families, including Apocynaceae (dogbane family), Rubiaceae (coffee family), Loganiaceae (logania family), and Nyssaceae (tupelo family). mdpi.com The Papaveraceae family is also noted for its richness in various alkaloid types. dergipark.org.tr Historically, plants containing these alkaloids have been used in traditional medicine. wikipedia.org For instance, Rauvolfia serpentina, which contains the indole alkaloid reserpine, has been used in India for centuries. wikipedia.org
The extraction of alkaloids from plant material is a critical first step for their study. mdpi.com Common methods involve solvent extraction, often using techniques like Soxhlet or ultrasound-assisted extraction to enhance efficiency. dergipark.org.trscielo.br The general procedure involves powdering the plant material, extracting with a suitable solvent, and then purifying the crude alkaloid mixture through a series of acid-base extractions and chromatographic techniques. mdpi.comscielo.br For example, a common method involves suspending the powdered plant material in a solution, acidifying the extract, precipitating the alkaloids with a reagent like Mayer's reagent, and then re-dissolving the precipitate in an alkaline solution followed by extraction with an organic solvent like chloroform (B151607). scielo.br
Table 1: Examples of Indole Alkaloids from Terrestrial Plants This table is interactive. You can sort and filter the data.
| Alkaloid | Plant Source | Plant Family | Reference |
|---|---|---|---|
| Reserpine | Rauvolfia serpentina | Apocynaceae | wikipedia.org |
| Strychnine | Strychnos nux-vomica | Loganiaceae | rsc.org |
| Vincristine | Catharanthus roseus | Apocynaceae | mdpi.com |
| Ibogaine | Tabernaemontana citrifolia | Apocynaceae | mdpi.com |
| Voacangine | Tabernaemontana citrifolia | Apocynaceae | mdpi.com |
Marine organisms are a prolific source of structurally unique and biologically active alkaloids, including many pyrido[3,4-b]indoles (also known as β-carbolines). rsc.orgmdpi.com These compounds have been isolated from various marine invertebrates such as sponges, tunicates (ascidians), and bryozoans. mdpi.comresearchgate.net
Fascaplysin, a potent antimicrobial and cytotoxic compound, was first isolated in 1988 from the marine sponge Fascaplysinopsis bergquist sp. researchgate.net The class of compounds known as Eudistomins, which are β-carboline derivatives, were discovered in marine ascidians. nih.gov Notably, the compound 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), initially identified as Eudistomin U from a marine invertebrate, was later shown to be a photoproduct of tryptophan. nih.gov Manzamine alkaloids, a group of complex β-carbolines, have been isolated from different species of marine sponges and have shown potent biological activities. aablocks.com The continued exploration of marine biodiversity remains a promising avenue for the discovery of new pyridoindole structures. mdpi.comnaturalproducts.net
Isolation from Terrestrial Plants
Biosynthetic Pathways (e.g., Tryptophan-Derived Metabolism)
The biochemical precursor for virtually all indole alkaloids is the amino acid tryptophan. wikipedia.orgimperial.ac.uk The biosynthetic pathways leading to the vast array of indole and pyridoindole structures are complex and varied, but they generally begin with modifications to tryptophan.
A common initial step is the decarboxylation of tryptophan to form tryptamine (B22526). wikipedia.org From tryptamine, further enzymatic reactions lead to a wide range of simple indole derivatives. wikipedia.org The formation of the pyrido[3,4-b]indole (β-carboline) scaffold, which is central to many bioactive alkaloids, typically occurs through a Pictet-Spengler reaction. acs.orgacs.org This reaction involves the condensation of an indoleethylamine (like tryptamine) with an aldehyde or a keto-acid. researchgate.net For example, the reaction of tryptamine with various carbonyls can lead to the formation of tetrahydro-β-carbolines, which are then oxidized to the aromatic β-carbolines like norharman and harman. researchgate.net
In some cases, the tryptophan side chain is modified or cleaved. For instance, studies on the biosynthesis of the alkaloid apparicine (B207867) in Aspidosperma pyricollum showed that tryptophan provides the indole unit and a one-carbon bridge, but the normal two-carbon side chain is lost. clockss.org The formation of more complex structures, known as terpenoid indole alkaloids, involves the combination of a tryptamine unit with an isoprenoid unit derived from secologanin. wikipedia.org
Photoactivation of Precursors (e.g., Tryptophan to IPI)
Certain pyridoindole alkaloids can be formed non-enzymatically through the photoactivation of precursors. The amino acid tryptophan is known to be sensitive to light, particularly UV radiation. tandfonline.com Exposure of tryptophan solutions to sunlight or artificial light sources can generate a variety of photoproducts, some of which are potent bioactive molecules. nih.govtandfonline.com
A key example is the formation of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI). nih.gov Research has demonstrated that IPI can be isolated from tryptophan solutions exposed to sunlight. nih.gov The proposed mechanism for its formation involves the photooxidation of tryptophan. nih.gov This process can generate highly reactive intermediates, such as azidyl and hydroxyl radicals, which can then react with tryptophan or its derivatives. rsc.orgresearchgate.net The interaction of these radicals can lead to the formation of C3-centred indole radicals, which are key intermediates in the pathway to forming complex photoproducts like IPI and 6-formylindolo[3,2-b]carbazole (FICZ). tandfonline.comrsc.orgresearchgate.net The generation of these compounds can even occur in standard cell culture media that contains tryptophan and is exposed to ambient light, highlighting the importance of considering these photo-byproducts in experimental research. nih.gov
Metabolite Identification and Characterization in Research Models
Understanding the metabolic fate of pyridoindole alkaloids is crucial for evaluating their biological activity and disposition. This research is typically conducted using in vitro models, such as liver microsomes, and in vivo models, like rodents. frontiersin.org Computational, or in silico, models are also used to predict potential sites of metabolism. mdpi.com
In vivo studies often involve administering the compound to an animal model, such as a rat, and then analyzing plasma, urine, and bile to identify metabolites. frontiersin.org For example, studies on Uncaria indole alkaloids in rats identified various metabolites, including demethylated, hydroxylated, and glucuronidated forms. frontiersin.org These studies utilize advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to separate and identify the parent compound and its metabolites. frontiersin.orgnih.gov
In vitro metabolism studies, often using human or rat liver microsomes, help to identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of these alkaloids. frontiersin.org For instance, research on the alkaloid geissoschizine methyl ether (GM) identified at least 13 different metabolites formed by CYP enzymes. frontiersin.org In silico tools can further predict which parts of the molecule are most likely to be metabolized by CYP enzymes, often targeting carbon atoms near oxygen-containing functional groups. mdpi.com
Recently, a new pyrrolyl pyridoindole alkaloid named melpyrrole, along with flazin, was identified from honey using an activity-guided survey combined with LC-MS/MS multivariate analysis. nih.gov Their structures were confirmed by total synthesis, demonstrating the power of these modern analytical approaches in natural product characterization. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation | Class |
|---|---|---|
| 7H-Benzo(e)pyrido(3,4-b)indole | - | Pyridoindole Alkaloid |
| Reserpine | - | Indole Alkaloid |
| Strychnine | - | Indole Alkaloid |
| Vincristine | - | Indole Alkaloid |
| Ibogaine | - | Indole Alkaloid |
| Voacangine | - | Indole Alkaloid |
| Harmane | - | β-Carboline/Pyridoindole Alkaloid |
| Norharman | - | β-Carboline/Pyridoindole Alkaloid |
| Fascaplysin | - | Pyridoindole Alkaloid |
| Eudistomin U | IPI | β-Carboline/Pyridoindole Alkaloid |
| 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole | IPI | β-Carboline/Pyridoindole Alkaloid |
| Manzamine | - | β-Carboline/Pyridoindole Alkaloid |
| Tryptophan | Trp | Amino Acid |
| Tryptamine | - | Indoleamine |
| Apparicine | - | Indole Alkaloid |
| Secologanin | - | Iridoid Monoterpene |
| 6-formylindolo[3,2-b]carbazole | FICZ | Indole Alkaloid Derivative |
| Geissoschizine methyl ether | GM | Indole Alkaloid |
| Melpyrrole | - | Pyridoindole Alkaloid |
Advanced Analytical Methods for Research Investigations
Chromatographic Techniques for Separation and Purification
Chromatographic methods are indispensable tools for the isolation and purification of 7H-Benzo(e)pyrido(3,4-b)indole from reaction mixtures and for analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pyridoindole derivatives. In analytical applications, reversed-phase HPLC is commonly employed to determine the purity of synthesized compounds. For instance, the purity of various carboline derivatives is often confirmed to be higher than 95% using this method. mdpi.com Analytical HPLC can be utilized to monitor the progress of reactions and to characterize the final products.
For preparative purposes, HPLC allows for the separation and isolation of specific compounds from complex mixtures. For example, in the study of photoactivated tryptophan, reversed-phase HPLC was instrumental in a multi-step purification process to isolate the main CYP1A inducer. nih.gov The process involved collecting fractions from an initial separation, followed by further purification of the active fraction using different gradients to yield a single, pure compound. nih.gov Typical conditions for HPLC analysis of related heterocyclic compounds involve the use of Chiralcel OD columns with eluents such as hexane/2-propanol/diethylamine mixtures, and detection is often performed at 254 nm. rsc.org
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of multigram quantities of reaction products. nih.gov This technique is widely used in the synthesis of various heterocyclic compounds, including those structurally related to this compound. The process typically involves using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity to elute the compounds. google.com For example, in the synthesis of carbazole (B46965) derivatives, crude residues are purified by silica gel column chromatography using a petroleum ether and ethyl acetate (B1210297) mixture. acs.org Similarly, the purification of N-substituted carboxamides and other intermediates is often achieved using flash column chromatography with solvent systems like ethyl acetate and petroleum ether. rsc.org
Spectrophotometric and Spectrofluorometric Analysis
Spectroscopic techniques are vital for elucidating the electronic properties and behavior of this compound in different environments.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com The absorption spectrum of a compound is influenced by its chemical structure and the solvent in which it is dissolved. mdpi.com For carboline derivatives, UV absorbance is generally observed in the range of 340 to 380 nm. beilstein-journals.org A representative γ-carboline derivative, tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate, displayed an absorption maximum at 230 nm in DMSO. beilstein-journals.org The choice of solvent is critical as every solvent has a UV-vis absorbance cutoff wavelength below which it absorbs all the light. libretexts.org Furthermore, the material of the cuvette is important; quartz cuvettes are preferred for UV measurements as glass absorbs a significant portion of UV light. libretexts.org
Table 1: UV-Vis Absorption Data for a Representative γ-Carboline Derivative
| Solvent | Absorption Maximum (λmax) |
|---|
Data for tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate beilstein-journals.org
Fluorescence Spectroscopy and Solvatochromism Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules, known as fluorophores. Structurally related β-carboline derivatives are known to be highly fluorescent. beilstein-journals.org The fluorescence of these compounds can be influenced by several factors, including solvent polarity, concentration, and the presence of specific substituents. vulcanchem.combeilstein-journals.org For instance, C-3 substituted pyrido[3,4-b]indoles exhibit strong emission in chloroform (B151607), with emission wavelengths (λem) between 450 and 500 nm. vulcanchem.com The fluorescence intensity of these derivatives was found to increase with concentration up to 5 × 10⁻⁶ M, beyond which aggregation-induced quenching can occur. vulcanchem.com
Solvatochromism, the change in the absorption or emission spectrum of a compound with a change in solvent polarity, is a key phenomenon studied using fluorescence spectroscopy. mdpi.com Positive fluorescence solvatochromism, where the emission band shifts to a longer wavelength (bathochromic shift) with increasing solvent polarity, has been observed for some pyrido[3,4-b]indole dyes. researchgate.net This effect is attributed to the stabilization of the more polar excited state by polar solvents. acs.org The study of solvatochromism provides insights into the dipole moments of the molecule in its ground and excited states. eurjchem.com
Table 2: Factors Influencing Fluorescence of Pyrido[3,4-b]indole Derivatives
| Parameter | Observation | Reference |
|---|---|---|
| Solvent Polarity | Chloroform maximizes quantum yield compared to polar solvents like DMF. | vulcanchem.com |
| Concentration | Intensity increases linearly up to 5 × 10⁻⁶ M. | vulcanchem.com |
| Substituents | o-Bromophenyl groups at R₁ enhance intensity. | vulcanchem.com |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It provides information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For pyridopyrazino[2,3-b]indole derivatives, cyclic voltammetry has been used to determine their HOMO and LUMO energy levels, which are crucial for applications in organic electronics. ias.ac.in The electrochemical properties of julolidine-structured pyrido[3,4-b]indole dyes have also been investigated using cyclic voltammetry, revealing their potential as colorimetric and fluorescent sensors. researchgate.net
Q & A
Q. What are the key synthetic strategies for constructing the pyrido[3,4-b]indole core structure?
The pyrido[3,4-b]indole scaffold is synthesized via diverse methodologies:
- Morita–Baylis–Hillman (MBH) Reaction : Efficiently generates C-3-substituted derivatives by reacting pyrido[3,4-b]indole aldehydes with acrylonitrile derivatives. Optimized parameters include chloroform as a solvent and 15-minute reaction times for maximal fluorescence activity .
- Palladium-Catalyzed Dual C-H Activation : Enables the synthesis of imidazo[1',2':1,2]pyrido[3,4-b]indole derivatives, leveraging ligands like BrettPhos to enhance regioselectivity .
- Nano-ZnO Catalyzed Condensation : Facilitates benzoxazole formation from 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol in DMF at 100°C, though yields are moderate (50–60%) due to high temperatures .
Q. How can fluorescence spectroscopy optimize the characterization of pyrido[3,4-b]indole derivatives?
Fluorescence studies are critical for assessing electronic properties:
- Parameter Optimization : For C-3-substituted derivatives, contact time (15 minutes), solvent (chloroform), and concentration (1 × 10⁻⁶ M) are optimized to maximize emission intensity. Stability is confirmed via 24-hour monitoring .
- Complementary Techniques : NMR (for regiochemical confirmation), FTIR (functional group analysis), and mass spectrometry (molecular weight validation) are used alongside fluorescence .
Q. What are the common challenges in achieving high yields during benzoxazole formation from pyrido[3,4-b]indole precursors?
Key limitations include:
- Low Yields : Nano-ZnO-catalyzed methods yield 50–60% due to side reactions at high temperatures (100°C) .
- Mitigation Strategies : Alternative catalysts (e.g., Cu(I) or Au(III)) or microwave-assisted heating could improve efficiency.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity in palladium-catalyzed dual C-H activation for imidazo-pyridoindole synthesis?
Regioselectivity arises from:
- Ligand Effects : Bulky ligands (e.g., BrettPhos) direct C-H activation to less sterically hindered positions, favoring imidazo fusion at specific indole sites .
- Intermediate π-Complexes : Transient Pd-π-allyl or σ-complexes stabilize specific transition states, as evidenced by computational studies .
Q. How do relativistic effects in gold catalysis influence the reactivity of π-systems in pyridoindole derivatives?
Gold’s relativistic effects enhance carbophilicity, enabling:
- Alkyne Activation : Au(I) catalysts polarize C≡C bonds, facilitating nucleophilic attacks in enyne cycloisomerizations relevant to indole-fused systems .
- Counterion and Ligand Roles : Non-coordinating counterions (e.g., SbF₆⁻) and N-heterocyclic carbene (NHC) ligands modulate electrophilicity, impacting reaction rates and selectivity .
Q. What computational approaches predict the bioactivity of β-carboline derivatives like 9-methylpyrido[3,4-b]indole?
Q. How do multicomponent reactions (MCRs) streamline the synthesis of dihydroimidazo-pyridoindolium salts?
- Ugi/Bischler-Napieralski Cascade : Combines aldehydes, amines, acids, and indoles in a one-pot sequence to form complex salts. Key steps include imine formation and acid-catalyzed cyclization .
- Advantages : Operational simplicity and high atom economy, though solvent choice (e.g., methanol vs. DCM) affects yields .
Q. What experimental models evaluate the neurobiological activity of pyrido[3,4-b]indole derivatives like tryptoline?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
